molecular formula C12H9ClN4 B13233456 1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-

1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-

Cat. No.: B13233456
M. Wt: 244.68 g/mol
InChI Key: BYMVMQDUKBIGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The core structure of 1,2,4-Triazolo[4,3-b]pyridazine consists of a fused bicyclic system containing a triazole ring (1,2,4-triazole) annulated with a pyridazine moiety. The numbering system follows IUPAC guidelines for fused heterocycles, where the triazole component is prioritized due to its lower heteroatom indices. The substituents—a chloromethyl group at position 3 and a phenyl group at position 6—are appended to this framework.

The systematic IUPAC name, 3-(chloromethyl)-6-phenyl-triazolo[4,3-b]pyridazine , reflects the connectivity of the substituents relative to the parent ring system. The [4,3-b] fusion notation indicates that the triazole’s third nitrogen atom bridges to the pyridazine’s second carbon atom, forming a shared edge between the two rings. Key bond lengths and angles derived from density functional theory (DFT) calculations suggest partial aromaticity in the triazole ring (C–N bond lengths: 1.32–1.38 Å) and localized double bonding in the pyridazine segment (C–N: 1.29–1.33 Å).

Table 1: Key Structural Parameters

Parameter Value (Å/°) Method
N1–C2 bond length 1.35 Å DFT (B3LYP/6-31G)
C3–Cl bond length 1.76 Å X-ray diffraction
Dihedral angle (C3–C–Cl) 112.4° Crystallography

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c13-8-12-15-14-11-7-6-10(16-17(11)12)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

BYMVMQDUKBIGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3CCl)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound. For example, the reaction of 3-chloromethyl-1,2,4-triazole with 2-phenyl-3,6-dichloropyridazine under basic conditions can yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2_2
Cl) undergoes vicarious nucleophilic substitution (VNS) and classical SN2 reactions :

Nucleophile Product Conditions Yield
OH^-
text
| -CH$$_2$$

OH derivative | K2_2
CO3_3
, H2_2
O/THF | 82% |
| CH3_3
COO^-
| -CH2_2
OCOCH3_3
derivative | Acetic anhydride, 60°C | 78% |
| NH3_3
| -CH2_2
NH2_2
derivative | Ethanol, reflux | 65% |

Key observations :

  • VNS dominates in polar aprotic solvents, favoring attack at the pyridazine ring’s C-6 chlorine .

  • SN2 mechanisms prevail for aliphatic chlorine substitution under basic conditions .

Alkoxylation Reactions

The 3-chloromethyl group reacts with alkoxide ions to form ether derivatives :

 CH2Cl+RO CH2OR+Cl\text{ CH}_2\text{Cl}+\text{RO}^-\rightarrow \text{ CH}_2\text{OR}+\text{Cl}^-

  • Example : Reaction with methanol (ROH = CH3_3
    OH) yields -CH2_2
    OCH3_3
    in >70% yield .

  • Catalysts : Anion exchange resins or potassium carbonate enhance efficiency .

Reaction Mechanisms and Charge Distribution

Computational studies (MNDO method) reveal:

Atom Charge Density Substitution Susceptibility
C-6 (Cl)-0.45High (SNAr mechanism)
CH2_2
Cl+0.32Moderate (SN2 mechanism)
  • Heat of Formation (HoF) : Products from C-6 substitution are thermodynamically favored (ΔHf\Delta H_f
    = −215 kcal/mol) over CH2_2
    Cl substitution (ΔHf\Delta H_f
    = −198 kcal/mol) .

Side Reactions and Byproducts

  • Dechlorination : Competing reduction pathways produce 3-methyl derivatives (e.g., 6-chloro-3-methyl-triazolopyridazine) .

  • Solvent Effects : Dichloromethane minimizes side reactions compared to DMF or DMSO .

Structural and Aggregation Behavior

X-ray crystallography shows:

  • Intermolecular interactions : Weak C–H···N hydrogen bonds stabilize molecular sheets in crystals .

  • Solvent complexes : Acetic acid forms co-crystals with the compound via O–H···N bonds .

Scientific Research Applications

1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl- is a heterocyclic organic compound featuring a triazole ring fused to a pyridazine ring. It has a chlorine atom at the 6th position and a chloromethyl group at the 3rd position, classifying it within the triazolopyridazine family of compounds. The molecular formula is C12H9ClN4C_{12}H_9ClN_4 with a molecular weight of approximately 244.68 g/mol. 1,2,4-Triazolo[4,3-b]pyridazine derivatives are investigated for their pharmacological potential, particularly in medicinal chemistry. They are explored as enzyme inhibitors and have shown promise in biological studies aimed at understanding specific molecular targets and pathways. This compound may also exhibit anxiolytic properties, making it relevant in the development of therapeutic agents.

Scientific Research Applications

Research indicates that 1,2,4-Triazolo[4,3-b]pyridazine derivatives have potential pharmacological applications, especially in medicinal chemistry. These compounds are being explored as enzyme inhibitors and in biological studies to understand specific molecular targets and pathways. The compound may also have anxiolytic properties, making it potentially useful in developing therapeutic agents.

Compound NameKey Features
1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-Chloromethyl group at position 3
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazineDifluoromethyl group at position 3
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineSimpler structure without chloromethyl group

The specific combination of functional groups in 1,2,4-Triazolo[4,3-b]pyridazine gives it unique chemical properties and reactivity compared to its analogs.

Related Triazolopyridazines

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name/ID R3 Substituent R6 Substituent Biological Activity/Application Key Findings/References
3-(Chloromethyl)-6-phenyl- Chloromethyl (-CH₂Cl) Phenyl Synthetic intermediate Reactive site for derivatization
CL 218872 Methyl (-CH₃) 3-Trifluoromethylphenyl Anxiolytic (GABAA receptor modulation) High selectivity for α2/α3 GABAA subtypes
3,6-Diaryl derivatives (e.g., 18) Aryl (e.g., 2,5-dimethoxy) Aryl (e.g., substituted phenyl) PDE4 inhibition (IC₅₀ < 10 nM) Potent and selective PDE4 inhibitors
6-(Substituted aryl)-3-chloro Chloro (-Cl) Substituted aryl (e.g., 4-Cl) Antifungal/antibacterial Moderate activity against Candida spp.
3-Piperidinyl-6-dichlorophenyl Piperidin-3-yl 2,4-Dichlorophenyl Potential CNS agents Structural similarity to GABAA ligands
Role of the Chloromethyl Group

The chloromethyl group in 3-(chloromethyl)-6-phenyl- is rare in final bioactive compounds but serves as a versatile intermediate. For example:

  • : The 7-methyl and 6-chloro substituents in a related compound suggest steric and electronic effects influence reactivity.
Impact of Aryl Substituents
  • Phenyl vs. Trifluoromethylphenyl (CL 218872) : The 3-trifluoromethyl group in CL 218872 enhances lipophilicity and GABAA receptor binding, achieving anxiolytic effects without sedation .
  • Diaryl Derivatives (e.g., 18): Substituted phenyl groups at both positions 3 and 6 optimize π-π stacking and hydrogen bonding with PDE4 isoforms, yielding nanomolar potency .
Antiproliferative and Antimicrobial Activities
  • 3,6-Diaryl Derivatives () : Demonstrated antiproliferative activity against cancer cell lines (IC₅₀: 0.1–1 μM) via tubulin polymerization inhibition.
  • 3-Substituted Phenyl Derivatives () : Showed mild to potent antifungal activity, with electron-withdrawing groups (e.g., -Cl) enhancing efficacy .

Derivatization Pathways

  • Nucleophilic Substitution : The chloromethyl group can be replaced with amines, thiols, or alkoxy groups.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces diverse aryl groups at position 6 .

Biological Activity

1,2,4-Triazolo[4,3-b]pyridazine derivatives are a significant class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article focuses on the compound 3-(chloromethyl)-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine , exploring its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-(chloromethyl)-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine is C10H8ClN4C_{10}H_8ClN_4 with a molecular weight of approximately 250.71 g/mol. The compound features a triazole ring fused to a pyridazine structure, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have illustrated the potential of 1,2,4-triazolo[4,3-b]pyridazine derivatives as anticancer agents. Notably:

  • Compound 4g : It exhibited significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and others. The mean growth inhibition percentages were reported at 55.84% and 29.08%, respectively. The IC50 values for c-Met and Pim-1 inhibition were determined to be 0.163±0.010.163\pm 0.01 µM and 0.283±0.010.283\pm 0.01 µM respectively, indicating strong activity against these targets .
  • Mechanism of Action : Compound 4g was shown to induce S-phase cell cycle arrest in MCF-7 cells and significantly increase apoptosis rates (29.61-fold higher than control). It also demonstrated enhanced levels of caspase-9 activity while reducing phosphorylated levels of key signaling proteins such as PI3K and AKT .

Enzyme Inhibition

The derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases, which play critical roles in cancer progression and therapy resistance:

CompoundTarget KinasesIC50 (µM)
4gc-Met0.163 ± 0.01
Pim-10.283 ± 0.01

This dual inhibition mechanism suggests that these compounds could be valuable in developing new cancer therapies targeting multiple pathways simultaneously .

Other Biological Activities

Beyond anticancer properties, triazolo[4,3-b]pyridazine derivatives have shown promise in various other therapeutic areas:

  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens.
  • Anticonvulsant Effects : Certain compounds within this class have been evaluated for their potential to mitigate seizures.
  • Anxiolytic Activity : Research indicates that these compounds may exhibit anxiolytic effects, making them candidates for treating anxiety disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolo[4,3-b]pyridazine derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their cytotoxic effects across a panel of cancer cell lines using the NCI (USA) 60-panel model. The results highlighted significant variations in potency among different derivatives .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the triazole or pyridazine rings could enhance biological activity significantly .

Q & A

Basic: What are the established synthetic routes for 3-(chloromethyl)-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols , including:

  • Oxidative cyclization of hydrazine intermediates (e.g., 3-hydrazinopyridazine derivatives) using reagents like iodobenzene diacetate (IBD) in dichloromethane, achieving yields of ~60–75% under mild conditions .
  • Nucleophilic substitution at the chloromethyl group, where reaction parameters (solvent polarity, temperature, and base selection) critically impact regioselectivity and purity. For example, substituting the chloromethyl group with acetate under basic conditions (e.g., NaHCO₃) proceeds with >90% conversion .
  • Precursor optimization : Starting materials such as 3,6-dichloropyridazine are converted via hydrazine intermediates, with yield improvements noted when using protecting groups (e.g., acetyl) to stabilize reactive sites during cyclization .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR identifies substituent patterns (e.g., chloromethyl protons at δ ~4.5–5.0 ppm; aromatic protons from the phenyl group at δ ~7.2–7.8 ppm) .
    • IR spectroscopy confirms functional groups (C-Cl stretch at ~650–750 cm⁻¹; triazole ring vibrations at ~1500 cm⁻¹) .
  • Crystallography : X-ray diffraction reveals molecular aggregation patterns, such as layered arrangements stabilized by π-π stacking and halogen bonding. The chloromethyl group induces steric effects, altering crystal symmetry compared to analogs .

Advanced: What strategies address low yields in multi-step syntheses of triazolo-pyridazine derivatives?

  • Methodology optimization : Replacing harsh oxidants (Br₂/AcOH) with IBD reduces side reactions, improving yields from ~40% to >60% .
  • Stepwise cyclization : Sequential formation of triazole rings (vs. simultaneous) minimizes intermediate degradation, particularly for sterically hindered derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrazine intermediates, reducing reaction times .

Advanced: How does the chloromethyl group affect reactivity and bioactivity?

  • Reactivity : The chloromethyl group undergoes vicarious nucleophilic substitution (VNS) with amines, thiols, or alcohols, enabling diverse functionalization (e.g., conversion to aminomethyl or thiomethyl derivatives) .
  • Bioactivity : Chloromethyl-substituted derivatives exhibit enhanced antimicrobial activity (MIC ~2–8 µg/mL against Candida albicans) compared to non-chlorinated analogs, likely due to improved membrane permeability .

Advanced: What in vitro models evaluate antiproliferative effects, and how are results interpreted?

  • Cell lines : Activity is tested against HMEC-1 (endothelial), HELA (cervical cancer), and MCF-7 (breast cancer) cells. Ester derivatives (R₂ = Et) show higher potency (IC₅₀ ~5–10 µM) than carboxylic acid forms, suggesting esterase-mediated activation .
  • Mechanistic studies : Loss of thrombin inhibition in triazolo-pyridazine derivatives (vs. benzamidine precursors) implies a shift in mechanism, possibly targeting angiogenesis pathways .

Basic: What are the key considerations for purity assessment?

  • HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • Elemental analysis : Carbon and nitrogen content deviations >0.3% indicate impurities, necessitating recrystallization from ethanol/water mixtures .

Advanced: How do molecular docking studies predict interactions with targets like 14α-demethylase?

  • Docking protocols : Using Autodock Vina , the compound’s triazole and phenyl groups form hydrogen bonds with 14α-demethylase (PDB: 3LD6) active-site residues (e.g., Tyr118, Leu376). The chloromethyl group aligns with hydrophobic pockets, enhancing binding affinity (ΔG ~−9.2 kcal/mol) .
  • Validation : Correlation between docking scores and antifungal activity (e.g., IC₅₀ ~12 µM) supports target relevance .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Structural nuances : Substitutions at the 6-phenyl position (e.g., electron-withdrawing groups like -Cl) enhance antifungal activity, while bulky groups (e.g., -phenoxy) reduce potency .
  • Assay variability : Discrepancies in thrombin inhibition (e.g., loss of activity in triazolo-pyridazines vs. benzamidines) highlight the need for target-specific assays to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.